molecular formula C13H17NO2 B14838890 4-Cyclopropoxy-2-isopropylbenzamide

4-Cyclopropoxy-2-isopropylbenzamide

Cat. No.: B14838890
M. Wt: 219.28 g/mol
InChI Key: FNEGDJSTWZDZBY-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-2-isopropylbenzamide is a chemical compound with the molecular formula C13H17NO2 and a molecular weight of 219.28 g/mol . This compound is characterized by the presence of a cyclopropoxy group and an isopropyl group attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-2-isopropylbenzamide typically involves the reaction of 4-cyclopropoxybenzoic acid with isopropylamine under specific conditions. The reaction is carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-2-isopropylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

4-Cyclopropoxy-2-isopropylbenzamide is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-2-isopropylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyclopropoxy-2-isopropylbenzamide is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its cyclopropoxy group provides steric hindrance, affecting its reactivity and interactions with other molecules .

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

4-cyclopropyloxy-2-propan-2-ylbenzamide

InChI

InChI=1S/C13H17NO2/c1-8(2)12-7-10(16-9-3-4-9)5-6-11(12)13(14)15/h5-9H,3-4H2,1-2H3,(H2,14,15)

InChI Key

FNEGDJSTWZDZBY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC(=C1)OC2CC2)C(=O)N

Origin of Product

United States

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